Tellurium tetrafluoride

F4Te

Content Navigation

CAS Number

Product Name

Molecular Formula

F4Te

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

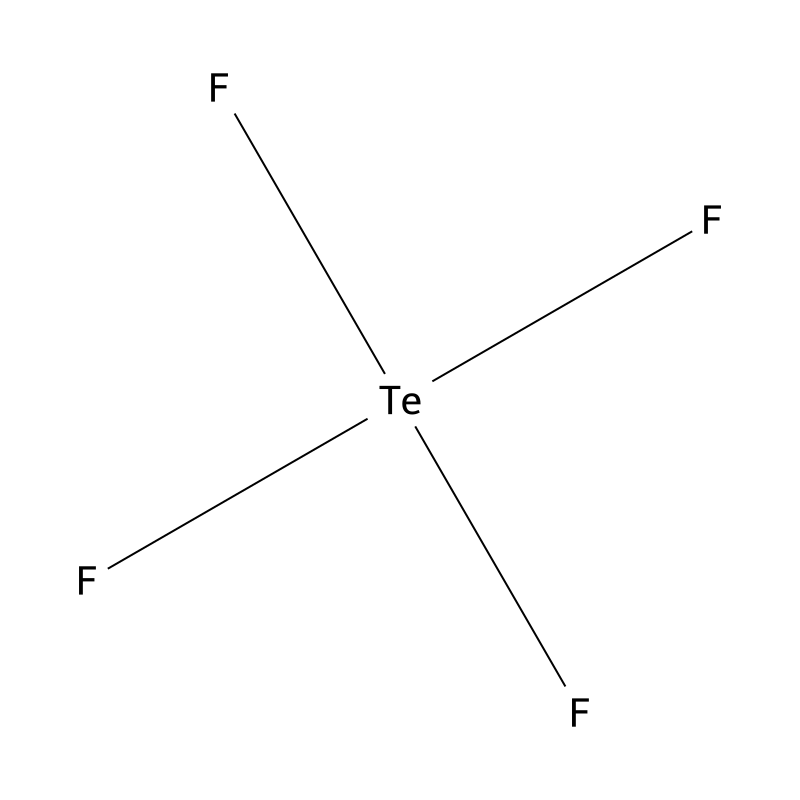

Tellurium tetrafluoride, with the chemical formula TeF₄, is a white crystalline solid that exhibits a unique trigonal bipyramidal molecular geometry. In this compound, tellurium is in the +4 oxidation state, bonded to four fluorine atoms. The solid has a melting point of approximately 129 °C and a boiling point of around 194 °C, making it stable at room temperature but reactive under certain conditions . Its structure is characterized by a see-saw shape due to the presence of a lone pair of electrons on the tellurium atom, which influences its reactivity and interactions with other substances .

- Hydrolysis: When exposed to water, tellurium tetrafluoride hydrolyzes rapidly, producing tellurium dioxide (TeO₂) and hydrofluoric acid (HF):

- Reactions with Metals: At elevated temperatures (around 185 °C), it reacts with metals such as copper, silver, gold, and nickel to form metal tellurides .

- Formation with Fluorine: Tellurium tetrafluoride can be synthesized by reacting tellurium dioxide with sulfur tetrafluoride or by reacting tellurium with fluorine gas under controlled conditions:

- Reactions with Other Halogens: Under specific conditions, tellurium tetrafluoride can also react with halogens to form corresponding tellurium halides

Tellurium tetrafluoride can be synthesized through several methods:

- Reaction of Tellurium Dioxide with Sulfur Tetrafluoride:

- This method involves heating tellurium dioxide in the presence of sulfur tetrafluoride.

- Direct Fluorination:

- Reacting elemental tellurium with fluorine gas at low temperatures (around 0 °C) in an inert atmosphere can yield tellurium tetrafluoride.

- Halide Reactions:

- Reaction of Tellurium Dioxide with Sulfur Tetrafluoride:

Tellurium tetrafluoride finds applications primarily in materials science and inorganic chemistry:

- Precursor for Telluride Compounds: It serves as a precursor for synthesizing various metal tellurides used in semiconductor applications.

- Fluorinating Agent: Due to its strong fluorinating properties, it is utilized in organic synthesis and materials processing.

- Research Purposes: It is studied for its unique structural properties and reactivity patterns in inorganic chemistry research .

Interaction studies involving tellurium tetrafluoride focus on its reactivity with various substances:

- Metal Interactions: It has been shown to interact vigorously with metals at elevated temperatures, forming metal tellurides.

- Hydrolysis Studies: The rapid hydrolysis of tellurium tetrafluoride in the presence of water has been extensively documented, highlighting its potential hazards and reactivity profiles .

- Solubility Tests: It is soluble in antimony pentafluoride (SbF₅), forming a complex that can precipitate under certain conditions .

Tellurium tetrafluoride shares similarities with several other compounds containing tellurium and halogens. Here are some notable comparisons:

| Compound | Chemical Formula | Oxidation State | Unique Features |

|---|---|---|---|

| Tellurium Dioxide | TeO₂ | +4 | Stable oxide; forms from hydrolysis of TeF₄ |

| Tellurium Hexafluoride | TeF₆ | +6 | More fluorinated; exhibits different structural properties |

| Tellurium Dichloride | TeCl₂ | +2 | Lower oxidation state; less reactive than TeF₄ |

| Tellurium Tetrabromide | TeBr₄ | +4 | Similar structure; reacts differently due to bromine's properties |

| Tellurium Tetraiodide | TeI₄ | +4 | Heavier halogen; different reactivity compared to fluorides |

Tellurium tetrafluoride stands out due to its unique molecular geometry and reactivity profile compared to these similar compounds. Its ability to form stable complexes and react vigorously under specific conditions makes it an interesting subject for further study in inorganic chemistry.

Primary Synthesis Routes

Tellurium tetrafluoride is commonly synthesized through the reaction of tellurium dioxide (TeO₂) with sulfur tetrafluoride (SF₄):

$$

\text{TeO}2 + 2\text{SF}4 \rightarrow \text{TeF}4 + 2\text{SOF}2

$$

This method yields high-purity TeF₄ under controlled conditions. Alternative routes include:

- Fluorination of tellurium dichloride (TeCl₂) or tellurium dibromide (TeBr₂) with fluorine gas in a nitrogen atmosphere at 0°C.

- Reaction of selenium tetrafluoride (SeF₄) with TeO₂ at 80°C, which avoids the use of highly toxic SF₄.

- Direct fluorination of elemental tellurium with fluorine gas, though this method often co-produces tellurium hexafluoride (TeF₆).

Industrial-Scale Production

Industrial production prioritizes the TeO₂-SF₄ route due to its scalability and efficiency. Suppliers such as Elements China Limited offer TeF₄ in purities ranging from 99% to 99.999%, tailored for specialized applications in materials science.